REACTION_CXSMILES
|
[FH:1].[FH:2].F.C(N(CC)CC)C.[C:11]([CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)([O:13][CH2:14][CH3:15])=[O:12]>ClCCl>[C:11]([CH:16]1[CH2:21][CH2:20][C:19]([F:2])([F:1])[CH2:18][CH2:17]1)([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2.3|
|
Name
|
salt
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
163 μL
|
Type
|
reactant
|
Smiles
|
F.F.F.C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
159 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1CCC(CC1)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with a 5% aqueous sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1CCC(CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |